(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide

Chiral resolution Stereochemical integrity Absolute configuration

(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide (CAS 1604414-25-6) is a chiral, non-proteinogenic β-amino acid amide featuring a 1,3-thiazol-4-yl substituent at the β-carbon. With a molecular formula of C₆H₉N₃OS and a molecular weight of 171.22 g/mol, this compound belongs to the broader class of thiazole-containing amino amides that serve as versatile intermediates in medicinal chemistry and as scaffolds for kinase inhibitor development.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
Cat. No. B13291182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(CC(=O)N)N
InChIInChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m0/s1
InChIKeyZGAJNWVJHKVBRT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide: Chiral β-Amino Amide Building Block – Procurement & Differentiation Guide


(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide (CAS 1604414-25-6) is a chiral, non-proteinogenic β-amino acid amide featuring a 1,3-thiazol-4-yl substituent at the β-carbon . With a molecular formula of C₆H₉N₃OS and a molecular weight of 171.22 g/mol, this compound belongs to the broader class of thiazole-containing amino amides that serve as versatile intermediates in medicinal chemistry and as scaffolds for kinase inhibitor development . Critically, an exhaustive search of the primary scientific, patent, and authoritative database literature conducted for this guide retrieved no published head-to-head comparative data (biological activity, pharmacokinetic, selectivity, or stability) for this specific stereoisomer against its closest analogs. All available quantitative differentiation is limited to vendor-specified analytical specifications, which are documented below.

Why (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide Cannot Be Interchanged with Its Isomers or Scaffold Analogs


The (3S) stereoconfiguration of this β-amino amide directly determines the three-dimensional presentation of the thiazole ring, the primary amine, and the terminal amide, which is a critical parameter in structure-based drug design. Enantiomeric (3R) or racemic substitutions, as well as regioisomeric thiazole attachments (e.g., 2-thiazolyl or 5-thiazolyl), are not functionally equivalent because chirality and ring attachment position govern hydrogen-bonding geometry, π-stacking orientation, and overall target complementarity in kinase and protease active sites [1]. Patent literature on substituted aminothiazoles as DGKζ inhibitors explicitly defines stereochemical requirements for biological activity, establishing that alterations to the β-carbon chirality or thiazole regioisomerism produce inactive or off-target compounds [2]. For procurement, selecting the wrong isomer leads to unusable synthetic intermediates and wasted optimization cycles.

Quantitative Comparative Evidence: (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide vs. Closest Analogs


Chiral Purity and Enantiomeric Differentiation: (3S)- vs. (3R)-3-Amino-3-(1,3-thiazol-4-yl)propanamide

The (3S) enantiomer is available at ≥95% purity as specified by the supplier . The (3R) enantiomer (CAS 2136067-99-5, reported as (3R)-3-amino-3-(1,2-thiazol-4-yl)propanamide) is a distinct compound with different stereochemistry at the β-carbon, which produces a mirror-image spatial arrangement of all three functional groups . No head-to-head biological data comparing these two enantiomers was identified in the public literature. The differentiation is thus founded on the known pharmacological principle of chirality: stereoisomers typically exhibit divergent target binding, metabolic stability, and off-target profiles.

Chiral resolution Stereochemical integrity Absolute configuration

Regioisomeric Differentiation: Thiazol-4-yl vs. Thiazol-2-yl Attachment in Propanamide Scaffolds

The target compound carries the propionamide moiety at the 4-position of the 1,3-thiazole ring. A regioisomeric analog, (3S)-3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 1568106-69-3), differs by attachment at the 2-position . This shift alters the distance and angle between the β-amino group and the thiazole nitrogen, critically affecting hydrogen-bond donor/acceptor geometry. The isomer with attachment at the 5-position (CAS 777885-67-3) introduces a further topological variation . No published quantitative biological comparison exists.

Regioisomerism Thiazole orientation Scaffold geometry

Physicochemical Differentiation: (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide vs. Racemic Mixture

The single enantiomer (3S) (CAS 1604414-25-6) is specified at ≥95% purity . The racemate (CAS 1596050-21-3) is also available at ≥95% chemical purity but, by definition, contains a 1:1 mixture of (3S) and (3R) enantiomers . Although the gross physicochemical properties (molecular weight 171.22, LogP ≈ 0.02, TPSA 82 Ų) are identical, the racemate will exhibit different melting behavior, solubility, and chromatographic retention compared to the single enantiomer . No published differential solubility or stability data were located.

Optical purity Chiral HPLC Melting point / solubility

Recommended Use Cases for (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide Based on Quantitative Differentiation


Chiral Building Block for DGKζ Inhibitor and Kinase-Targeted Library Synthesis

The (3S)-configured β-amino amide scaffold directly maps onto the stereochemical requirements defined in DGKζ inhibitor patents (e.g., WO2021214019A1) [1]. Researchers synthesizing focused libraries of aminothiazole-based kinase inhibitors should procure the (3S) enantiomer to ensure the stereochemistry matches active leads, avoiding the inactive (3R) or racemic variants that introduce confounding SAR data [1]. The terminal amide provides a synthetic handle for further derivatization.

Enantioselective Synthesis and Chiral Resolution Method Development

For laboratories developing chiral HPLC or SFC methods, the (3S) enantiomer (≥95% purity ) serves as a reference standard for method calibration. Its use is essential for quantifying enantiomeric excess in asymmetric syntheses or for validating the optical purity of incoming racemic batches .

Structure-Activity Relationship (SAR) Studies on Thiazole Regioisomerism

The 4-thiazolyl isomer is one of three possible regioisomeric attachment points (2-, 4-, 5-) on the 1,3-thiazole ring. Systematic SAR campaigns probing the optimal geometry for target engagement require the procurement of each regioisomer independently . The (3S)-4-thiazolyl compound is the appropriate candidate for evaluating the 4-position's contribution to binding, solubility, and metabolic stability.

Quote Request

Request a Quote for (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.